An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine
Introduction: Unveiling a Novel Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine represents a compelling convergence of two such pharmacologically significant moieties: the versatile isoxazole ring and a 3-amino-oxane scaffold. The isoxazole nucleus, a five-membered heterocycle, is a constituent of numerous approved drugs, valued for its ability to modulate metabolic stability and receptor binding affinity.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[3][4] Concurrently, the 3-amino-3-substituted cyclic ether motif is a key feature in a variety of bioactive compounds, influencing their interaction with biological targets and their pharmacokinetic profiles.
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine. As direct experimental data for this specific molecule is not publicly available, this document will leverage established principles of medicinal chemistry to predict its properties. Furthermore, it will furnish detailed, field-proven experimental and computational protocols for the empirical determination of these critical parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this novel chemical entity.
Molecular Structure and Inherent Properties
A thorough understanding of a molecule's three-dimensional structure is fundamental to predicting its behavior. The structure of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is presented below:
Chemical Structure:
Predicted Core Properties:
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C9H14N2O2 | Based on structural analysis. |
| Molecular Weight | 182.22 g/mol | Calculated from the molecular formula. |
| Hydrogen Bond Donors | 1 (amine group) | The primary amine is a key hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 (oxane oxygen, isoxazole nitrogen and oxygen) | The ether and isoxazole ring oxygens, and the isoxazole nitrogen act as hydrogen bond acceptors. |
| Rotatable Bonds | 2 | The bonds connecting the isoxazole ring to the oxane ring and the amine group to the oxane ring allow for conformational flexibility. |
Ionization Constant (pKa): The Key to Physiological Behavior
The ionization state of a molecule at physiological pH is a critical determinant of its solubility, permeability, and target engagement. For 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine, the primary amine group is the most likely site of protonation.
Predicted pKa: The pKa of the primary amine is predicted to be in the range of 8.5 - 9.5 . This estimation is based on the pKa of similar aliphatic amines, with potential electronic influence from the adjacent oxane and isoxazole rings.
Experimental Determination of pKa
A precise understanding of the pKa is paramount. The following are standard, robust methods for its experimental determination:
1. Potentiometric Titration: This is a highly accurate and widely used method for pKa determination.[5][6]
-
Principle: A solution of the compound is titrated with a strong acid or base, and the change in pH is monitored using a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized.[7]
-
Protocol:
-
Accurately weigh and dissolve a sample of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[5]
-
2. UV-Visible Spectrophotometry: This method is particularly useful for compounds that possess a chromophore close to the ionizable center, leading to a change in absorbance upon protonation.
-
Principle: The absorbance of a series of buffered solutions of the compound is measured at a wavelength where the protonated and deprotonated species have different molar absorptivities.[6][8]
-
Protocol:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of the compound and add a small, constant volume to each buffer solution.
-
Measure the UV-Vis spectrum of each solution.
-
Plot absorbance at a specific wavelength versus pH. The pKa is determined from the inflection point of the resulting sigmoid curve.[5]
-
Workflow for Experimental pKa Determination
Caption: Experimental workflow for determining the pKa of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine.
Lipophilicity (LogP/LogD): A Measure of Membrane Permeability
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogD is the distribution coefficient at a specific pH and is more physiologically relevant for ionizable compounds.
Predicted LogP: The calculated LogP for 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is predicted to be in the range of 0.5 - 1.5 . This suggests a moderate lipophilicity, which is often desirable for oral bioavailability.
Experimental Determination of LogP/LogD
1. Shake-Flask Method: This is the "gold standard" method for LogP determination due to its direct measurement.[10]
-
Principle: The compound is partitioned between n-octanol and water (or a buffer of a specific pH for LogD). The concentration of the compound in each phase is then measured.[5][10]
-
Protocol:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Dissolve a known amount of the compound in one of the phases.
-
Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning.
-
Allow the phases to separate.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[11]
-
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, indirect method for LogP determination.[10][12]
-
Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity.
-
Protocol:
-
A series of standard compounds with known LogP values are injected onto an RP-HPLC column.
-
A calibration curve is generated by plotting the logarithm of the retention factor (k) versus the known LogP values.
-
3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is then injected under the same chromatographic conditions.
-
The LogP of the test compound is determined from its retention time using the calibration curve.
-
Logical Relationship in LogP Determination
Caption: The logical relationship between common methods for LogP determination.
Aqueous Solubility: A Prerequisite for Efficacy
Aqueous solubility is a critical factor for drug absorption and formulation.[13] Poor solubility can lead to low bioavailability and hinder the development of a drug candidate.[13][14]
Predicted Solubility: Based on the presence of polar functional groups (amine, ether, isoxazole), the aqueous solubility of 3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine is predicted to be moderate to high , particularly at acidic pH where the amine group is protonated.
Experimental Determination of Aqueous Solubility
Two main types of solubility assays are commonly employed in drug discovery:
1. Kinetic Solubility: This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[13][15][16]
-
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the formation of a precipitate is detected.[13]
-
Protocol (Turbidimetric Method):
-
Prepare a stock solution of the compound in DMSO.
-
Add a small volume of the stock solution to a microtiter plate well containing aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Mix and incubate for a defined period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) of the solution using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).[17]
-
The kinetic solubility is the concentration at which precipitation is first observed.
-
2. Thermodynamic Solubility: This method measures the equilibrium solubility of a compound and is considered the more definitive measure.[14][18][19]
-
Principle: An excess of the solid compound is equilibrated with an aqueous buffer until a saturated solution is formed.[18]
-
Protocol (Shake-Flask Method):
-
Add an excess amount of the solid compound to a vial containing an aqueous buffer.
-
Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[18]
-
Filter the solution to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a quantitative analytical method such as HPLC-UV or LC-MS/MS.[13][18]
-
Experimental Workflow for Solubility Determination
Caption: A comparative workflow for kinetic and thermodynamic solubility assays.
Computational Prediction of Physicochemical Properties
In addition to experimental methods, a variety of computational tools can provide rapid predictions of physicochemical properties.[9][20][21] These in silico methods are invaluable for prioritizing compounds in the early stages of drug discovery.
Methods:
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate chemical structure with physicochemical properties.[22]
-
Fragment-based Methods: These approaches calculate properties by summing the contributions of individual molecular fragments.[23]
-
Atom-based Methods: Similar to fragment-based methods, these calculate properties based on the contributions of individual atoms.[23]
A variety of commercial and open-source software packages are available for these predictions.[9][24]
Conclusion: A Promising Scaffold with Favorable Predicted Properties
3-(3-Methyl-1,2-oxazol-5-yl)oxan-3-amine emerges as a molecule of significant interest for drug discovery, predicated on the established pharmacological importance of its constituent isoxazole and 3-amino-oxane scaffolds. While experimental data for this specific entity is not yet available, theoretical predictions and an understanding of its structural components suggest a favorable physicochemical profile, including moderate to high aqueous solubility and a lipophilicity conducive to good membrane permeability.
The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its pKa, LogP/LogD, and aqueous solubility. A thorough characterization of these properties is an indispensable step in advancing this promising molecule from a conceptual scaffold to a viable lead compound in a drug discovery program. The interplay of these fundamental physicochemical parameters will ultimately govern its pharmacokinetic and pharmacodynamic behavior, and a comprehensive understanding is therefore essential for unlocking its full therapeutic potential.
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